molecular formula C8H17N B2764316 (3-Methylcyclohexyl)methanamine CAS No. 34147-55-2

(3-Methylcyclohexyl)methanamine

Cat. No.: B2764316
CAS No.: 34147-55-2
M. Wt: 127.231
InChI Key: AVBFYDXLBKBKNT-UHFFFAOYSA-N
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Description

(3-Methylcyclohexyl)methanamine: is an organic compound with the molecular formula C8H17N. It is a cyclic amine derived from 3-Methylcyclohexanone through a reductive amination reaction. This compound is used in various scientific research applications, including the synthesis of pharmaceuticals and crop protection products.

Scientific Research Applications

(3-Methylcyclohexyl)methanamine has various applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and as a reagent for the synthesis of chiral molecules.

    Biology: Utilized in the study of biological pathways and enzyme interactions.

    Medicine: Employed in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.

    Industry: Used in the production of crop protection products and other industrial chemicals.

Safety and Hazards

“(3-Methylcyclohexyl)methanamine” is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, rinse immediately with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Methylcyclohexyl)methanamine is synthesized through a reductive amination reaction of 3-Methylcyclohexanone with ammonium formate in the presence of a catalyst such as Raney Nickel. The reaction is carried out at room temperature, and the yield of the product is high.

Industrial Production Methods: Industrial production methods for this compound typically involve the same reductive amination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (3-Methylcyclohexyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Corresponding oxides and ketones.

    Reduction: Simpler amines.

    Substitution: Various substituted amines depending on the reagents used.

Comparison with Similar Compounds

  • 1-(1-Methylcyclohexyl)methanamine
  • 2-(Methylcyclohexyl)methanamine
  • 4-(Methylcyclohexyl)methanamine

Comparison: (3-Methylcyclohexyl)methanamine is unique due to its specific position of the methyl group on the cyclohexane ring. This positional difference can lead to variations in chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

(3-methylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-3-2-4-8(5-7)6-9/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBFYDXLBKBKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34147-55-2
Record name (3-methylcyclohexyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,3-bis(aminomethyl)cyclohexane was 91.5 mol %, and as other products 0.6 mol % of 3-aminomethyl-1-methylcyclohexane, 4.6 mol % of 3-methylbenzylamine, 0.2 mol % of metaxylene and 3.1 mol % of unreacted metaxylylenediamine were obtained.
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Synthesis routes and methods II

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,3-bis(aminomethyl)cyclohexane was 87.9 mol %, and as other products 8.4 mol % of 3-aminomethyl-1-methylcyclohexane, 2.8 mol % of 3-methylbenzylamine and 0.4 mol % of metaxylene were obtained.
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Synthesis routes and methods III

Procedure details

As a result of analysis by gaschromatography, it was found the yield of 1,3-bis(aminomethyl)cyclohexane was 33.3 mol % and as other products 0.3 mol % of metaxylene, 0.6 mol % of 3-aminomethyl-1-methylcyclohexane, 4.7 mol of 3-methylbenzylamine and 61.1 mol % of unreacted metaxylylenediamine were obtained.
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